3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-phenylprop-1-en-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFUFXPKRWWGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 1 Phenylprop 1 En 2 Yl 1,2 Oxazole and Analogous 1,2 Oxazoles
Mechanistic Investigations of 1,2-Oxazole Annulation Reactions
The construction of the 1,2-oxazole ring, a process known as annulation, can be achieved through several powerful mechanistic pathways. These methods primarily involve the formation of the critical N-O bond and the closure of the five-membered ring from acyclic precursors.
Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategies for 1,2-Oxazole Formation
The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a highly efficient method for constructing fused 1,2-oxazole ring systems. This strategy relies on the 1,3-dipolar cycloaddition of a nitrile oxide, which is generated in situ, onto an alkene or alkyne dipolarophile tethered to the same molecule.
The key step involves the generation of the transient nitrile oxide intermediate from a suitable precursor, typically an aldoxime or a primary nitroalkane. Aldoximes can be oxidized using reagents like sodium hypochlorite (B82951) (household bleach) to yield the corresponding nitrile oxide. Alternatively, nitroalkanes can be dehydrated using various agents to form the nitrile oxide dipole. Once formed, the nitrile oxide rapidly undergoes a [3+2] cycloaddition with the intramolecular π-system, leading to the formation of a bicyclic isoxazoline (B3343090) (from an alkene) or isoxazole (B147169) (from an alkyne) product. This method is particularly valued for its high regio- and diastereoselectivity, which is dictated by the stereochemistry of the starting material and the length of the tether connecting the dipole and dipolarophile.
| Precursor Type | Reagent for Nitrile Oxide Generation | Dipolarophile | Product Type | Ref. |
| Aldoxime | Sodium Hypochlorite (NaOCl) | Alkene/Alkyne | Fused Isoxazoline/Isoxazole | numberanalytics.comnumberanalytics.com |
| Nitroalkane | Phenyl isocyanate, Trichlorotriazine | Alkene/Alkyne | Fused Isoxazoline/Isoxazole | rsc.org |
| Aldoxime | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Alkene | Fused Isoxazoline | organic-chemistry.org |
Cyclization Approaches Utilizing Hydroxylamine (B1172632) Derivatives
A cornerstone of 1,2-oxazole synthesis is the reaction of a three-carbon component with a hydroxylamine derivative, most commonly hydroxylamine hydrochloride. researchgate.net This versatile method can utilize various precursors that contain a 1,3-dicarbonyl or an equivalent functionality.
Prominent starting materials include 1,3-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds. researchgate.netrasayanjournal.co.inresearchgate.net A particularly effective variation involves the use of β-enamino diketones or β-enamino ketoesters. rsc.org The reaction mechanism initiates with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl system (or conjugate addition to an α,β-unsaturated system). This is followed by an intramolecular condensation, where the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the aromatic 1,2-oxazole ring. researchgate.net The regioselectivity of the final product—determining which of the initial carbonyl carbons becomes C3 and which becomes C5 of the isoxazole ring—can often be controlled by manipulating the reaction conditions or the structure of the precursor. rsc.org
| 1,3-Dicarbonyl Precursor | Key Reagents | Typical Conditions | Product | Ref. |
| Diaryl 1,3-diketones | Hydroxylamine HCl, Silica Gel | Microwave Irradiation | 3,5-Diarylisoxazoles | rasayanjournal.co.in |
| β-Enamino diketones | Hydroxylamine HCl | MeCN, rt | Polyfunctionalized isoxazoles | rsc.org |
| β-Enamino ketoesters | Hydroxylamine HCl | Various | Regioisomeric 1,2-oxazoles | researchgate.net |
Chalcone-Derived Cycloaddition Routes to Substituted 1,2-Oxazoles
Chalcones, which are α,β-unsaturated ketones, serve as readily accessible and highly versatile precursors for the synthesis of 3,5-disubstituted 1,2-oxazoles. nih.gov This method is a specific application of the broader cyclization strategy involving hydroxylamine derivatives.
The synthesis proceeds by reacting the chalcone (B49325) with hydroxylamine hydrochloride, typically in the presence of a base such as potassium hydroxide (B78521) or sodium acetate. nih.govlibretexts.org The reaction begins with the Michael addition of hydroxylamine to the β-carbon of the unsaturated ketone. The resulting enolate then tautomerizes, and the intermediate undergoes intramolecular cyclization via the attack of the hydroxylamine's oxygen or nitrogen atom on the carbonyl carbon. Subsequent dehydration drives the formation of the stable aromatic isoxazole ring. Depending on the reaction conditions and the specific chalcone structure, this method can sometimes lead to the formation of regioisomeric products, although specific conditions can favor one isomer over the other. bohrium.com
| Chalcone Substituents | Base | Solvent | Conditions | Yield | Ref. |
| Various aromatic groups | KOH | Ethanol (B145695) | Reflux | 45-63% | nih.gov |
| Quinoxaline derivative | Sodium Acetate | Ethanol | 50°C, Ultrasound | ~65% | libretexts.org |
Strategic Incorporation of the Phenylprop-1-en-2-yl Side Chain
Attaching a complex and specific substituent like the 1-phenylprop-1-en-2-yl group to the 1,2-oxazole core requires a carefully planned synthetic strategy. This can be achieved either by constructing the oxazole (B20620) ring from a precursor that already contains the side chain or by functionalizing a pre-formed oxazole ring.
Precursor Synthesis through Advanced Condensation Reactions
This "linear synthesis" approach involves first synthesizing a key intermediate that bears the desired 1-phenylprop-1-en-2-yl moiety and is suitably functionalized for subsequent cyclization into the 1,2-oxazole ring. A robust method for this is the Claisen-Schmidt condensation, which is used to prepare α,β-unsaturated ketones (chalcones). numberanalytics.comnumberanalytics.com
To obtain a precursor for 3-(1-phenylprop-1-en-2-yl)-1,2-oxazole, one could envision a crossed Claisen-Schmidt condensation between benzaldehyde (B42025) and a ketone such as 3-phenylbutan-2-one. numberanalytics.com In the presence of a base (e.g., NaOH, KOH) or acid catalyst, the ketone would form an enolate that attacks the benzaldehyde carbonyl group. numberanalytics.comresearchgate.net The resulting β-hydroxy ketone intermediate would then undergo dehydration to yield the α,β-unsaturated ketone precursor, 1,3-diphenylbut-2-en-1-one, which contains the core structure of the target side chain. This chalcone analogue can then be cyclized with hydroxylamine hydrochloride, as described in section 2.1.3, to form the final 1,2-oxazole product.
Post-Cyclization Functionalization of the 1,2-Oxazole Core
An alternative and often more convergent strategy involves the late-stage functionalization of a pre-synthesized 1,2-oxazole ring. This approach relies on modern cross-coupling reactions to form a new carbon-carbon bond at a specific position of the heterocyclic core.
This strategy would begin with the synthesis of a 1,2-oxazole bearing a reactive group, such as a halogen (e.g., 3-bromo-1,2-oxazole), at the position where the side chain is to be introduced. This halo-oxazole can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. ignited.in The coupling partner would be an organometallic reagent containing the 1-phenylprop-1-en-2-yl group. For a Suzuki coupling, a (1-phenylprop-1-en-2-yl)boronic acid or boronate ester would be required. Such vinyl boronate esters can be synthesized from the corresponding ketones through methods like copper-catalyzed diboration followed by acid-catalyzed elimination. nih.gov The palladium-catalyzed reaction between the 3-bromo-1,2-oxazole and the vinyl boronate would then forge the C-C bond to yield the target molecule, this compound. This approach offers significant flexibility, as it allows for the independent synthesis and modification of both the heterocyclic core and the side chain before their final assembly.
Sustainable and Innovative Synthetic Protocols for 1,2-Oxazoles
The pursuit of environmentally benign and efficient chemical processes has led to the development of novel synthetic strategies for 1,2-oxazoles. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials, representing a significant shift from traditional synthetic approaches which often require harsh conditions and toxic reagents.
Catalytic Methodologies: Metal-Mediated and Metal-Free Approaches
Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high efficiency and selectivity, often under milder conditions than stoichiometric reactions. Both metal-containing and metal-free catalysts have been extensively developed for 1,2-oxazole synthesis.
Metal-Mediated Approaches Transition metals such as palladium, copper, gold, and zinc are powerful catalysts for forming the oxazole ring due to their ability to facilitate key bond formations under mild conditions. researchgate.netresearchgate.net Palladium-catalyzed reactions, for example, are used for the direct arylation of oxazoles at both the C-2 and C-5 positions, providing a regioselective method for elaborating the core structure. organic-chemistry.org Copper-catalyzed protocols are also prevalent, including methods for the synthesis of 2,4,5-trisubstituted oxazoles from the direct coupling of α-diazoketones with nitriles. researchgate.net Gold catalysts have been employed in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to yield 2,5-disubstituted oxazoles. organic-chemistry.orgscientificupdate.com
Metal-Free Approaches Concerns about the cost, toxicity, and environmental impact of some transition metals have spurred the development of metal-free catalytic systems. rsc.orgresearchgate.net These methods often rely on the use of organocatalysts or non-metallic reagents like iodine to promote the desired transformations. rsc.org An iodine-catalyzed tandem oxidative cyclization provides a practical and simple route to 2,5-disubstituted oxazoles from readily available aromatic aldehydes. organic-chemistry.org Another innovative metal-free strategy involves the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom from an oxidant like iodosobenzene (B1197198) (PhIO), mediated by an acid, to regioselectively form highly substituted oxazoles under exceptionally mild conditions. acs.org Furthermore, strategies involving the C–O bond cleavage of esters using amines have been developed for the synthesis of substituted oxazoles under metal-free conditions, with iodine serving as the sole oxidant. rsc.org
| Approach | Catalyst/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Metal-Mediated | Palladium Complexes | Direct C-H Arylation | High regioselectivity for C-2 or C-5 arylation. | organic-chemistry.org |
| Metal-Mediated | Copper(II) | Oxidative Annulation | Forms 2,4,5-trisubstituted oxazoles from internal alkynes and nitriles. | acs.org |
| Metal-Mediated | Gold(I) or Gold(III) | [2+2+1] Annulation / Cyclization | Efficient synthesis of substituted oxazoles from alkynes. | researchgate.netscientificupdate.com |
| Metal-Free | Iodine / TBHP | Tandem Oxidative Cyclization | Uses common aromatic aldehydes; avoids metal residues. | organic-chemistry.org |
| Metal-Free | PhIO / TfOH | [2+2+1] Annulation | Exceptionally mild conditions, broad functional group tolerance. | acs.org |
| Metal-Free | Iodine | C-O Cleavage / Cyclization | Environmentally benign process using iodine as an oxidant. | rsc.org |
Application of Green Solvents in 1,2-Oxazole Synthesis
The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest portion of waste generated. kthmcollege.ac.in Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents.
Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. kthmcollege.ac.in Its use in organic synthesis can be challenging due to the poor solubility of many organic reagents, but innovative approaches have overcome this limitation. For example, the van Leusen oxazole synthesis has been adapted to run in water at a relatively low temperature (50 °C) by using β-cyclodextrin, which acts as a phase-transfer catalyst, facilitating the reaction between diverse aldehydes and TosMIC. nih.gov
Ionic liquids, which are salts with low melting points, have also been investigated as alternative solvents. kthmcollege.ac.in Their low volatility and high thermal stability make them attractive replacements for conventional volatile organic compounds (VOCs). kthmcollege.ac.in They have been successfully used in the van Leusen synthesis to prepare 4,5-disubstituted oxazoles in high yields, with the added benefit that the ionic liquid can often be reused multiple times without a significant loss in product yield. organic-chemistry.orgijpsonline.com
Other green solvents like ethanol and dimethyl carbonate (DMC) are also being employed. kthmcollege.ac.in DMC, in particular, is a biodegradable and non-toxic solvent that is considered a green replacement for more hazardous solvents like methyl ethyl ketone or ethyl acetate. kthmcollege.ac.in The development of solvent-free reaction conditions represents an even more sustainable approach, eliminating solvent waste entirely. kthmcollege.ac.in
| Green Solvent | Reaction Type | Key Benefits | Reference |
|---|---|---|---|
| Water | van Leusen Oxazole Synthesis (with β-cyclodextrin) | Environmentally benign, low reaction temperature, use of catalytic base. | nih.gov |
| Ionic Liquids (e.g., [bmim]Br) | van Leusen Oxazole Synthesis | High yields, low volatility, potential for solvent reuse. | ijpsonline.com |
| Ethanol / Water | Ultrasound-promoted 1,3-Dipolar Cycloaddition | Eco-friendly solvent system, rapid reaction at room temperature. | nih.gov |
| Dimethyl Carbonate (DMC) | General Synthesis | Biodegradable, non-toxic, potential replacement for hazardous solvents. | kthmcollege.ac.in |
| Solvent-Free | Ultrasound-promoted Mannich-type reaction | Eliminates solvent waste, high efficiency. | mdpi.com |
In Depth Analysis of Chemical Reactivity and Transformation Pathways of 3 1 Phenylprop 1 En 2 Yl 1,2 Oxazole
Electrophilic Aromatic Substitution Dynamics on the 1,2-Oxazole Ring System
The 1,2-oxazole ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. The presence of two heteroatoms (nitrogen and oxygen) deactivates the ring towards attack by electrophiles compared to benzene. When such reactions do occur, typically under forcing conditions or with activating substituents present, the position of attack is regiochemically controlled. For 3-substituted 1,2-oxazoles, electrophilic attack preferentially occurs at the C4 position. chempedia.info The C5 position is deactivated by the adjacent oxygen atom, and the C3 position is already substituted.
Common electrophilic substitution reactions are challenging and may not proceed without activation. pharmaguideline.com For instance, nitration or sulfonation, which readily occur on many aromatic systems, are difficult on the unsubstituted oxazole (B20620) ring. pharmaguideline.com However, if the ring were sufficiently activated, substitution would be expected at C4.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on the 1,2-Oxazole Ring
| Reaction Type | Reagent Example | Predicted Major Product | Conditions |
|---|---|---|---|
| Halogenation | Br₂ / FeBr₃ | 4-Bromo-3-(1-phenylprop-1-en-2-yl)-1,2-oxazole | Forcing conditions |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-(1-phenylprop-1-en-2-yl)-1,2-oxazole | Harsh conditions, low yield expected |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3-(1-phenylprop-1-en-2-yl)-1,2-oxazole | Very unlikely to proceed due to N-complexation |
Nucleophilic Reactivity and Regioselective Functionalization of the 1,2-Oxazole Nucleus
Direct nucleophilic aromatic substitution on the 1,2-oxazole ring is generally uncommon unless a good leaving group is present. tandfonline.com However, the ring is susceptible to nucleophilic attack, which often leads to ring-opening rather than substitution. pharmaguideline.com
A key pathway for the functionalization of the 1,2-oxazole ring involves deprotonation (metallation). The acidity of the ring protons decreases in the order C5 > C3 > C4. In a 3-substituted 1,2-oxazole, the most acidic proton is at the C5 position. Treatment with a strong base, such as an organolithium reagent, can selectively deprotonate this position, creating a nucleophilic intermediate that can be trapped with various electrophiles. This provides a reliable method for introducing substituents at the C5 position. Attack by strong nucleophiles can also occur at the C3 or C5 positions, often initiating ring cleavage. pharmaguideline.com
Table 2: Nucleophilic Reactivity of the 1,2-Oxazole Ring
| Reaction Type | Reagent Example | Position of Attack | Outcome |
|---|---|---|---|
| Deprotonation/Metallation | n-BuLi | C5 | Formation of a 5-lithio-1,2-oxazole intermediate |
| Reaction with Nucleophiles | NH₃ / NaNH₂ | C3 or C5 | Ring cleavage, potentially leading to other heterocycles like imidazoles pharmaguideline.com |
| Reaction with Grignard Reagents | RMgX | C5 | Potential for addition followed by ring-opening |
Pericyclic Reactions Involving the 1,2-Oxazole Moiety, including Diels-Alder Cycloadditions
The 1,2-oxazole ring does not typically behave as a diene in Diels-Alder reactions in the same way that 1,3-oxazoles do. researchgate.netwikipedia.org The arrangement of heteroatoms and double bonds in the 1,2-oxazole system is not as favorable for participating as the 4π component in a [4+2] cycloaddition. Instead, 1,2-oxazoles are often the products of pericyclic reactions, specifically 1,3-dipolar cycloadditions between nitrile oxides and alkynes. nih.gov
While the 1,2-oxazole ring itself is a poor diene, the phenylprop-1-en-2-yl substituent contains a C=C double bond that can act as a dienophile. Therefore, 3-(1-phenylprop-1-en-2-yl)-1,2-oxazole could potentially react with a suitable diene (e.g., cyclopentadiene, butadiene) in a Diels-Alder reaction. In this scenario, the cycloaddition would occur on the side chain, leaving the 1,2-oxazole ring intact as a substituent on the newly formed cyclohexene (B86901) ring. This is a reaction of the substituent, not one that directly involves the electronic system of the heterocycle in the cycloaddition.
Ring-Opening and Rearrangement Processes of the 1,2-Oxazole Heterocycle
A hallmark of 1,2-oxazole chemistry is the susceptibility of the ring to cleavage, primarily due to the weak N-O bond. These reactions can be initiated by various means, including reduction, base treatment, or photolysis, and are synthetically useful for accessing other molecular scaffolds.
Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd or Ni-Al alloy) is a common method for cleaving the N-O bond of 1,2-oxazoles. tandfonline.com This reduction typically yields a β-enamino ketone or β-amino ketone after hydrolysis of the intermediate imine.
Base-Induced Opening: Strong bases can induce ring-opening, often by abstracting a proton at C5, which can lead to a cascade of electronic rearrangements resulting in cleavage.
Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to form azirines, which can then undergo further transformations to yield oxazoles or other products. rsc.org This isoxazole-to-oxazole rearrangement is a known process that proceeds through a high-energy azirine intermediate. rsc.org
Table 3: Representative Ring-Opening and Rearrangement Reactions
| Reaction Type | Reagents/Conditions | Intermediate/Product Type |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | β-Enamino ketone |
| Base-Catalyzed Rearrangement | Strong base (e.g., Cs₂CO₃, heat) | Can rearrange to an oxazole rsc.org |
| Photochemical Rearrangement | UV light (hν) | Azirine intermediate, leading to oxazole or other products |
Chemical Transformations and Derivatizations of the Phenylprop-1-en-2-yl Substituent
The exocyclic C=C double bond in the 1-phenylprop-1-en-2-yl group (an α-methylstyrene derivative) is a site of high reactivity, susceptible to a wide range of electrophilic addition and redox reactions. wikipedia.org
Hydrogenation: The double bond can be selectively reduced using catalytic hydrogenation under mild conditions (e.g., H₂ with Pd/C) to yield the corresponding 3-(1-phenylpropyl)-1,2-oxazole.
Halogenation: Addition of halogens (e.g., Br₂) across the double bond would proceed readily to form a dihalo derivative.
Oxidation: The alkene can be oxidized. Epoxidation with a peroxy acid (like m-CPBA) would form an oxirane ring. Stronger oxidation (e.g., with KMnO₄ or O₃) could cleave the double bond to yield a ketone (3-acetyl-1,2-oxazole) and benzaldehyde (B42025).
Allylic Functionalization: The methyl group is in an allylic position, making its C-H bonds susceptible to radical reactions. For example, allylic C–H bond activation can be used to introduce sulfone groups. acs.orgresearchgate.net
The phenyl group itself can also undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The regiochemical outcome would be directed by the activating, ortho-, para-directing influence of the alkyl substituent.
Table 4: Potential Reactions of the Phenylprop-1-en-2-yl Substituent
| Reaction Type | Reagent Example | Product Description |
|---|---|---|
| Reduction | H₂, Pd/C | Saturation of the C=C double bond |
| Electrophilic Addition | HBr | Markovnikov addition of H and Br across the double bond |
| Epoxidation | m-CPBA | Formation of an epoxide at the double bond |
| Oxidative Cleavage | O₃, then DMS | Cleavage of the double bond to form two carbonyl compounds |
| Allylic Sulfonation | Sulfonylhydrazides | Introduction of a sulfone group at the methyl position acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Phenylprop 1 En 2 Yl 1,2 Oxazole
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
High-field NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments provides a complete picture of its atomic framework.
Multidimensional NMR experiments are indispensable for assigning the overlapping signals expected in the ¹H and ¹³C NMR spectra of the target molecule.
Correlation Spectroscopy (COSY): This experiment would establish the proton-proton (¹H-¹H) coupling network. Key correlations would be observed between the vinylic proton and the protons of the phenyl ring, as well as between the methyl protons and the vinylic proton across the propenyl linker. Within the 1,2-oxazole ring, a correlation between H-4 and H-5 would confirm their adjacency.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon atom, for instance, assigning C-4 and C-5 of the oxazole (B20620) ring based on the chemical shifts of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping long-range (2-3 bond) C-H correlations, which reveals the molecular skeleton. Expected key correlations for this compound would include:
A correlation from the methyl protons to the vinylic carbon and C-2 of the propenyl group.
Correlations from the oxazole H-4 proton to the oxazole ring carbons C-3 and C-5.
A critical correlation from the protons on C-2 of the propenyl group to C-3 of the oxazole ring, confirming the connection between the substituent and the heterocycle.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A NOESY spectrum would help determine the molecule's preferred conformation, particularly the stereochemistry of the double bond. A spatial correlation between the vinylic proton and the ortho-protons of the phenyl ring would be expected for the E-isomer.
Based on data from analogous phenyl-substituted isoxazoles and styrenyl compounds, the following NMR data can be predicted rsc.orgamazonaws.commdpi.comscispace.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Key HMBC Correlations (from ¹H at position) |
|---|---|---|---|
| Oxazole C-3 | ~162 | - | - |
| Oxazole C-4 | ~97-100 | ~6.8 | C-3, C-5 |
| Oxazole C-5 | ~170 | ~8.5 | C-3, C-4 |
| Propenyl C-1' | ~130-135 | ~7.0 | C-2', Phenyl C-1''/C-2''/C-6'' |
| Propenyl C-2' | ~125-130 | - | - |
| Propenyl C-3' (CH₃) | ~15-20 | ~2.3 | C-1', C-2' |
| Phenyl C-1'' | ~135 | - | - |
| Phenyl C-2''/C-6'' | ~129 | ~7.5 | C-1'', C-4'', C-1' |
| Phenyl C-3''/C-5'' | ~128 | ~7.4 | C-1'', C-4'' |
| Phenyl C-4'' | ~130 | ~7.4 | C-2''/C-6'' |
¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring. The chemical shift of the nitrogen atom is highly sensitive to factors like hybridization, electron density, and conjugation. For the 1,2-oxazole ring, the nitrogen atom is an imino-type nitrogen, and its chemical shift is expected to be significantly different from that of amine or amide nitrogens sci-hub.ru. Based on studies of isoxazoles, the ¹⁵N chemical shift is anticipated to be in a deshielded region compared to pyrrole-type nitrogens sci-hub.ru.
Analysis of heteronuclear coupling constants (J-couplings) provides further structural detail. One-bond ¹J(¹⁵N-¹³C) couplings can confirm the connectivity within the heterocyclic ring, while two- and three-bond couplings, such as ²J(¹⁵N-¹H) and ³J(¹⁵N-¹H), are valuable for assigning proton signals and probing electronic pathways huji.ac.ilresearchgate.net. These constants can often be measured from high-resolution ¹H spectra as ¹⁵N satellites or through specialized 2D experiments like HMBC optimized for ¹⁵N.
Table 2: Predicted ¹⁵N NMR Data for this compound
| Parameter | Predicted Value | Information Gained |
|---|---|---|
| ¹⁵N Chemical Shift (δ) | -80 to +50 ppm (rel. to CH₃NO₂) | Electronic environment of the imine-type nitrogen in the oxazole ring. sci-hub.ru |
| ¹J(N-C5) | ~10-15 Hz | Confirms direct bond between N-2 and C-5. |
| ²J(N-H4) | ~10-14 Hz | Confirms proximity and electronic pathway to H-4. researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Conformation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations of a compound. The spectra arise from the absorption (IR) or scattering (Raman) of radiation that corresponds to the energy of molecular vibrations. For this compound, characteristic bands would confirm the presence of the aromatic ring, the alkene linker, and the oxazole heterocycle.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: A series of bands in the 1450–1650 cm⁻¹ region corresponding to the phenyl ring, the propenyl double bond, and the C=N bond of the oxazole ring ajchem-a.comcdnsciencepub.com.
Oxazole Ring Vibrations: Characteristic ring stretching and breathing modes, often coupled with C-O stretching, typically appear in the fingerprint region (900–1400 cm⁻¹) rjpbcs.comresearchgate.net.
C-H Bending: Out-of-plane C-H bending vibrations for the phenyl ring (700–900 cm⁻¹) are diagnostic of the substitution pattern.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | Phenyl Ring |
| Vinylic C-H Stretch | 3050–3010 | Propenyl Group |
| Aliphatic C-H Stretch | 2980–2850 | Methyl Group |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Phenyl Ring |
| Alkene C=C Stretch | 1650–1620 | Propenyl Group |
| Oxazole C=N Stretch | 1620–1580 | 1,2-Oxazole Ring ajchem-a.com |
| Oxazole Ring Modes (C-O, etc.) | 1400–900 | 1,2-Oxazole Ring rjpbcs.com |
| Aromatic C-H Out-of-Plane Bend | 770–730 and 710–690 | Monosubstituted Phenyl Ring |
High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge (m/z) ratio, allowing for the unambiguous determination of its elemental formula mdpi.comscielo.br. For this compound (C₁₂H₁₁NO), the calculated exact mass of the molecular ion [M]⁺˙ would be a key confirmatory data point.
Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that offer structural proof wikipedia.org. The fragmentation of this molecule is expected to be influenced by the stability of the resulting cations and radicals. Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the propenyl group and the phenyl ring, or between the propenyl group and the oxazole ring libretexts.org.
Formation of Tropylium Ion: A common pathway for compounds with a benzyl moiety is the rearrangement to the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
Cleavage of the Oxazole Ring: The heterocyclic ring can undergo characteristic fragmentation, often involving the loss of small, stable molecules like CO, HCN, or acetylene, following initial bond cleavages scispace.com.
Loss of a Methyl Radical: Cleavage of the methyl group from the propenyl chain would result in an [M-15]⁺ ion.
Table 4: Predicted HRMS Data and Plausible EI-MS Fragments for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Plausible Origin |
|---|---|---|---|
| [M]⁺˙ | C₁₂H₁₁NO⁺˙ | 185.0841 | Molecular Ion |
| [M-CH₃]⁺ | C₁₁H₈NO⁺ | 170.0606 | Loss of methyl radical |
| [C₉H₇]⁺ | C₉H₇⁺ | 115.0548 | Phenylpropargyl cation (after rearrangement) |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 | Phenyl cation |
Electronic Spectroscopy (UV-Visible and X-ray Absorption) for Understanding Electronic Transitions
Electronic spectroscopy probes the transitions of electrons between different energy levels upon absorption of electromagnetic radiation.
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorptions due to the extended π-conjugated system spanning the phenyl ring, the propenyl double bond, and the oxazole ring. The primary electronic transitions will be of the π → π* type. The absorption maxima (λ_max) are sensitive to the planarity of the molecule and the solvent polarity. Based on similar chromophores like styryl derivatives and phenyl-substituted oxazoles, strong absorption bands are predicted in the UV region mdpi.comacs.orgresearchgate.net. The main absorption band is likely to be centered around 300-340 nm, corresponding to the HOMO→LUMO transition of the entire conjugated system acs.orgacs.org.
X-ray Absorption Spectroscopy (XAS): XAS, particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the unoccupied electronic states. By using high-energy X-rays to excite core electrons (e.g., C 1s, N 1s, O 1s) to unoccupied orbitals, XAS can map the character (e.g., π* or σ) of the LUMO and higher unoccupied molecular orbitals aip.org. For this molecule, the N K-edge and O K-edge spectra would be particularly informative about the unoccupied π orbitals localized on the oxazole ring.
Table 5: Predicted Electronic Transition Data for this compound
| Spectroscopy | Predicted Absorption (λ_max) | Electronic Transition Type |
|---|---|---|
| UV-Visible | ~220-240 nm | π → π* (localized on phenyl ring) |
| UV-Visible | ~300-340 nm | π → π* (extended conjugation) acs.orgacs.org |
Core-Level Spectroscopy (X-ray Photoelectron and Auger Electron) for Electronic Structure Probing
Core-level spectroscopy provides direct information about the elemental composition and chemical environment of atoms in a molecule.
X-ray Photoelectron Spectroscopy (XPS): XPS measures the binding energies of core-level electrons, which are sensitive to the local chemical state and charge distribution of an atom tib.eu. This technique is highly surface-sensitive. For this compound, distinct binding energies would be expected for the carbon, nitrogen, and oxygen atoms based on their bonding environment aip.org.
C 1s: The C 1s spectrum would be complex, with resolvable peaks corresponding to carbons in the phenyl ring (C-C/C-H), the alkene (C=C), the methyl group, and the oxazole ring (C-O, C=N, C-C). The carbon atoms bonded to the electronegative oxygen and nitrogen (C-3 and C-5) are expected at higher binding energies than the aromatic and aliphatic carbons aip.orgresearchgate.net.
N 1s: A single peak would be observed for the nitrogen atom in the oxazole ring. Its binding energy would be characteristic of a doubly-bonded, sp²-hybridized nitrogen in a heterocyclic system, typically around 399-400 eV researchgate.netmdpi.com.
O 1s: A single peak for the oxygen atom in the C-O-N linkage of the oxazole ring would be expected, typically around 533 eV for an organic C-O bond thermofisher.com.
Auger Electron Spectroscopy (AES): AES is a complementary technique that involves a three-electron process and provides chemical state information, often in conjunction with XPS. While XPS measures the energy of the initial photoelectron, AES measures the energy of a secondary (Auger) electron emitted during the relaxation of the core-hole state caltech.edu.
Table 6: Predicted Core-Level Binding Energies (XPS) for this compound
| Core Level | Predicted Binding Energy (eV) | Corresponding Atom/Environment |
|---|---|---|
| C 1s | ~284.5–285.0 | Phenyl, Alkene, and Methyl C-C/C-H aps.org |
| C 1s | ~285.5–286.5 | Oxazole C4-H |
| C 1s | ~287.0–288.0 | Oxazole C3=N and C5-O aip.org |
| N 1s | ~399.5–400.5 | Oxazole C=N-O researchgate.netmdpi.com |
| O 1s | ~532.5–533.5 | Oxazole C-O-N thermofisher.com |
Computational Chemistry Investigations of 3 1 Phenylprop 1 En 2 Yl 1,2 Oxazole
Quantum Chemical Calculations for Electronic Structure and Stability Assessment
To understand the fundamental electronic properties and thermodynamic stability of 3-(1-phenylprop-1-en-2-yl)-1,2-oxazole, quantum chemical calculations would be essential.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of organic molecules due to its balance of accuracy and computational cost. irjweb.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would be employed to determine its optimized molecular geometry. irjweb.com This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is utilized to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally indicates higher reactivity. Other properties that can be derived include the molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack.
Higher-Level Ab Initio Methods for Enhanced Accuracy
For a more precise determination of the electronic structure and stability, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. These methods, while more computationally demanding, provide a more accurate description of electron correlation effects. For instance, second-order Møller–Plesset perturbation theory (MP2) has been used to evaluate the energies of transition states in reactions involving oxazoles. rsc.org Such calculations would refine the energetic and geometric parameters obtained from DFT, offering a more reliable assessment of the molecule's stability.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netejournal.by
Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the functional groups within the molecule. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. ejournal.by Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the molecule's behavior in the UV-visible region. researchgate.net
Reaction Mechanism Studies and Transition State Analysis using Computational Models
Understanding the reactivity of this compound and the mechanisms of its potential reactions is another area where computational models are invaluable.
Molecular Electron Density Theory (MEDT) for Cycloaddition Mechanisms
The formation of the 1,2-oxazole ring often involves a [3+2] cycloaddition reaction. mdpi.comnih.gov Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of such reactions. MEDT analyzes the changes in electron density along the reaction pathway to understand the nature of bond formation. mdpi.com For a reaction involving the synthesis of a substituted isoxazoline (B3343090), MEDT can help determine whether the reaction is concerted or stepwise and can predict the regioselectivity and stereoselectivity of the cycloaddition. mdpi.com This approach would be applicable to studying the formation or subsequent reactions of this compound.
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable single bonds in this compound, particularly between the phenyl ring, the propenyl group, and the oxazole (B20620) ring, suggests the existence of multiple conformers. Conformational analysis is crucial for understanding the molecule's preferred three-dimensional structure and its influence on physical and chemical properties.
By systematically rotating the dihedral angles of the key single bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This allows for the identification of local energy minima, corresponding to stable conformers, and the energy barriers between them. Such studies can reveal the most stable conformation of the molecule and the flexibility of its structure.
With the aim of providing a comprehensive overview of the chemical compound this compound, an extensive search of scientific databases and literature was conducted. However, this in-depth investigation did not yield any specific research findings, data, or scholarly articles pertaining to this particular molecule.
Consequently, it is not possible to provide a detailed article on its roles and applications in advanced organic synthesis and materials science as outlined in the user's request. The absence of information across the specified sections—including its utilization as a versatile synthetic intermediate, its integration into novel building blocks for supramolecular chemistry, its contribution to functional organic materials, and its role as a strategic precursor in the synthesis of diverse heterocyclic frameworks—prevents a scientifically accurate and informative response.
Further research and synthesis of this compound would be required for its potential applications to be explored and documented in scientific literature. At present, the roles and applications of this compound remain uncharacterized.
Future Research Directions and Emerging Perspectives for 3 1 Phenylprop 1 En 2 Yl 1,2 Oxazole
Exploration of Unconventional Synthetic Pathways for Enhanced Atom Economy
Traditional syntheses of isoxazoles, often relying on 1,3-dipolar cycloaddition, can sometimes be limited by factors such as the generation of stoichiometric byproducts and the use of hazardous reagents. rsc.orgnih.gov Future synthetic research should pivot towards greener, more atom-economical methods for assembling 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole. etri.re.kr
Key areas of exploration include:
Domino and Tandem Reactions: Designing a one-pot synthesis that combines multiple bond-forming events in a single operation. For instance, a domino reductive Nef reaction/cyclization of a suitable β-nitroenone precursor could offer a highly efficient route. rsc.orgrsc.org
Ultrasound- and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and often allow for the use of greener solvents like water. mdpi.comresearchgate.net An ultrasound-assisted, one-pot, multi-component reaction could significantly reduce reaction times and energy consumption. mdpi.com
Mechanochemistry: Solvent-free synthesis using ball-milling is a rapidly emerging green technique that minimizes waste and can lead to the formation of novel polymorphs. nih.gov A mechanochemical approach could provide a scalable and environmentally benign synthesis of the target isoxazole (B147169). nih.gov
Metal-Free Catalysis: Developing synthetic routes that avoid heavy or precious metal catalysts is a critical goal of sustainable chemistry. rsc.org Exploring organocatalytic or base-mediated 1,3-dipolar cycloadditions could provide a more sustainable alternative. nih.gov
Table 1: Comparison of Hypothetical Synthetic Pathways
| Feature | Conventional Pathway (e.g., Stepwise Cycloaddition) | Unconventional Pathway (e.g., One-Pot Domino Reaction) |
|---|---|---|
| Principle | Stepwise formation and reaction of intermediates (e.g., nitrile oxide generation followed by cycloaddition). rsc.org | Multiple bond-forming steps occur sequentially in a single pot without isolating intermediates. rsc.org |
| Atom Economy | Moderate; often involves activating groups and stoichiometric reagents leading to waste. | High; minimizes the formation of byproducts by incorporating most atoms from reactants into the final product. mdpi.com |
| Solvent/Energy Use | Often requires organic solvents and prolonged heating. | Can be adapted for greener solvents (water) or solvent-free conditions (mechanochemistry), often with reduced energy input (microwaves/ultrasound). nih.govmdpi.com |
| Operational Simplicity | Multiple steps involving isolation and purification of intermediates. | Simplified workflow with fewer unit operations. |
Uncovering Novel Reactivity Patterns and Unprecedented Chemical Transformations
The reactivity of this compound is dictated by the interplay between the isoxazole ring and the exocyclic double bond. While the isoxazole ring is aromatic, its N-O bond is inherently weak and susceptible to cleavage under various conditions, making it a versatile synthetic intermediate. researchgate.net
Future investigations should focus on:
Ring Transformation Reactions: A fascinating area of isoxazole chemistry is the base-mediated rearrangement of isoxazoles to oxazoles, an unexpected and potentially powerful transformation. nih.govrsc.org Investigating whether the this compound undergoes similar unprecedented rearrangements could open new synthetic avenues.
Selective Functionalization: Exploring selective transformations of either the isoxazole ring or the phenylpropene side chain. For example, electrophilic cyclization of the side chain onto a pre-functionalized isoxazole could generate complex polycyclic systems. nih.gov
Ring-Opening Cascades: The reductive cleavage of the N-O bond is a classic transformation that unmasks a β-hydroxy ketone or related difunctionalized compound. researchgate.net Designing cascade reactions initiated by this ring-opening could provide rapid access to complex acyclic and heterocyclic structures that are not readily accessible otherwise.
Photochemical and Electrochemical Reactivity: Studying the behavior of the molecule under photochemical or electrochemical conditions could reveal novel cycloaddition or rearrangement pathways, driven by the unique electronic properties of the conjugated system.
Table 2: Potential Chemical Transformations for Future Study
| Transformation Type | Description | Potential Outcome |
|---|---|---|
| Isoxazole-to-Oxazole Rearrangement | Base-mediated ring transformation involving cleavage of the N-O bond and reformation of a C-O-C-N ring system. rsc.org | Formation of a novel 2-(1-phenylprop-1-en-2-yl)-1,3-oxazole isomer. |
| Reductive Ring Cleavage | Cleavage of the N-O bond using reducing agents (e.g., H₂/Raney Ni, SnCl₂). rsc.org | Generation of a β-hydroxy ketone or enaminone, versatile synthetic intermediates. researchgate.net |
| Intramolecular Cycloaddition | Diels-Alder or other cycloaddition reactions involving the phenylpropene moiety as a diene or dienophile. | Access to complex, fused-ring systems incorporating the isoxazole core. |
| Oxidative Cleavage | Ozonolysis or other oxidative methods to cleave the exocyclic double bond. | Synthesis of 3-(1-oxo-1-phenylethan-2-yl)-1,2-oxazole, a key building block for further derivatization. |
Development of Advanced Analytical Techniques for Real-time Reaction Monitoring
To fully understand and optimize the novel synthetic and reactive pathways described above, the development and application of advanced analytical techniques for real-time monitoring are essential. These process analytical technologies (PAT) provide crucial mechanistic and kinetic data that are often missed by traditional offline analysis. researchgate.net
Future research should incorporate:
In Operando Flow NMR and FTIR Spectroscopy: Coupling flow reactors with NMR and FTIR spectrometers allows for the direct observation of reactive intermediates and the quantitative analysis of all species in the reaction mixture over time. researchgate.net This would be invaluable for elucidating the mechanisms of complex cascade reactions or unexpected rearrangements. researchgate.net
Direct Analysis in Real Time (DART) Mass Spectrometry: DART-MS is an ambient ionization technique that allows for the rapid, direct sampling and analysis of reaction mixtures with minimal sample preparation. rsc.org It provides a powerful tool for high-throughput screening of reaction conditions and rapid identification of products and byproducts. rsc.org
Internet-Based Autonomous Platforms: Integrating real-time monitoring tools with automated reaction platforms can enable autonomous self-optimization of reaction conditions. acs.org Such systems can independently vary parameters like temperature, flow rate, and reagent concentration to find the optimal conditions for yield, purity, or reaction time. acs.org
Table 3: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Principle | Application to Target Compound |
|---|---|---|
| Flow NMR Spectroscopy | A continuous stream of the reaction mixture passes through an NMR flow cell, allowing for repeated acquisition of spectra as the reaction progresses. researchgate.net | Elucidate reaction mechanisms, identify transient intermediates, and obtain precise kinetic data for synthesis and transformation reactions. nih.gov |
| Flow FTIR Spectroscopy | An in-line attenuated total reflectance (ATR) probe monitors changes in vibrational frequencies in real-time. researchgate.net | Track the consumption of starting materials and formation of products by monitoring specific functional group vibrations (e.g., C=O, C=N, N-O). nih.gov |
| DART-MS | A stream of heated, ionized gas desorbs and ionizes analytes directly from the sample surface for mass analysis. rsc.org | Rapidly screen reaction outcomes, identify unexpected products in reactivity studies, and monitor reaction completion without workup. rsc.org |
Rational Design Principles for Targeted Molecular Construction
The principles of rational design are crucial for leveraging the core structure of this compound to create new molecules with tailored properties, particularly for applications in medicinal chemistry or materials science. nih.govnih.gov
A forward-looking strategy would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by systematically modifying the phenyl ring, the propene linker, and potentially adding substituents to the isoxazole ring. nih.govdundee.ac.uk Biological or material property screening of these analogues would build a detailed SAR profile, identifying key structural features for desired activities. nih.govmdpi.com
Computational Modeling and QSAR: Employing quantitative structure-activity relationship (QSAR) modeling to correlate physicochemical properties of the designed analogues with their activity. nih.govresearchgate.net Molecular docking studies could be used to predict binding modes to biological targets, guiding the design of more potent and selective compounds. researchgate.net
Pharmacophore-Based Design: Identifying the key electronic and steric features of the molecule responsible for a particular biological interaction. This pharmacophore model can then be used to design novel scaffolds that retain the desired activity while potentially improving properties like solubility or metabolic stability.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres to modulate its properties. For example, the phenyl group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with a biological target or to fine-tune the electronic properties of the molecule.
Table 4: A Workflow for Rational Design
| Step | Action | Rationale |
|---|---|---|
| 1. Target Identification | Identify a biological target (e.g., enzyme, receptor) or a desired material property. | Provides a clear objective for the design process. |
| 2. Initial Screening | Test the parent compound, this compound, for activity. | Establishes a baseline and confirms the scaffold's potential. |
| 3. Analogue Synthesis (SAR) | Create a focused library of derivatives with systematic structural modifications. dundee.ac.uk | To probe the effect of different substituents and functional groups on activity. mdpi.com |
| 4. In Silico Modeling | Use docking and QSAR to build a predictive model of activity. nih.gov | To understand the structural basis of activity and prioritize the synthesis of more potent compounds. researchgate.net |
| 5. Iterative Optimization | Synthesize and test the most promising candidates predicted by the model, and use the new data to refine the model. | A cyclical process of design, synthesis, and testing to achieve the desired potency, selectivity, and properties. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a versatile platform for the development of new technologies and therapeutics.
Q & A
Q. What synthetic methodologies are commonly used to prepare 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole derivatives, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, propargyl alcohol derivatives can react with chloroacetyl chloride under reflux with triethylamine to form intermediates, followed by cyclization . Optimizing stoichiometry (e.g., 1.2 equiv. of chloroacetyl chloride) and reaction time (monitored via TLC) improves yields. Solvent selection (e.g., ethanol for recrystallization) is critical for purity . Reviewing 1,3,4-oxadiazole synthesis strategies provides analogous insights into reaction design .
Q. Which spectroscopic techniques are essential for confirming the structure of 1,2-oxazole derivatives?
- Methodological Answer : 1H/13C NMR identifies substituent patterns and electronic environments. X-ray crystallography (using SHELXL for refinement) resolves bond lengths and angles, particularly for anisotropic displacement parameters . IR spectroscopy verifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Mass spectrometry confirms molecular weight. Cross-referencing experimental data with computational predictions (e.g., DFT) reduces ambiguity .
Q. How can researchers ensure reproducibility in synthesizing 1,2-oxazole derivatives?
- Methodological Answer : Standardize reaction parameters:
- Temperature control : Use oil baths or thermocouples for reflux (±2°C tolerance).
- Purification : Employ gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .
- Documentation : Report detailed protocols, including catalyst loading and solvent purity. Replicate results across multiple batches .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Recrystallization : Use ethanol for high-purity crystals, optimizing solvent-to-product ratios (e.g., 15:1 v/w) . Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) eluent. Monitor fractions via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental NMR data be resolved for novel 1,2-oxazole derivatives?
- Methodological Answer :
- Dynamic effects : Account for tautomerism or conformational flexibility using variable-temperature NMR.
- Crystallographic validation : Compare experimental X-ray structures (refined via SHELXL) with DFT-optimized geometries .
- Solvent corrections : Apply corrections for solvent-induced shifts in computational models .
Q. What strategies elucidate the pharmacological mechanisms of 1,2-oxazole derivatives, such as anticancer activity?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay), correlating IC50 values with structural features (e.g., substituent electronic profiles) .
- Molecular docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases). Validate via mutagenesis studies .
Q. How do crystallography tools like SHELXL and ORTEP improve accuracy in structural studies of 1,2-oxazole derivatives?
- Methodological Answer :
- SHELXL : Refines anisotropic displacement parameters, handling high-resolution data and twinned crystals. Its robust algorithms minimize R-factors (<5%) .
- ORTEP-III : Visualizes thermal ellipsoids, aiding in identifying disorder or steric strain. Export high-resolution ray-traced images for publications .
Q. What experimental approaches minimize byproducts in multi-step syntheses of 1,2-oxazole derivatives?
- Methodological Answer :
- Stepwise optimization : Isolate intermediates (e.g., propargyl chloroacetate) to prevent side reactions .
- Catalyst screening : Test Pd/Cu catalysts for Sonogashira couplings to improve regioselectivity .
- In situ monitoring : Use FT-IR or HPLC to track reaction progress and terminate at optimal conversion .
Q. How can researchers analyze the thermodynamic stability of this compound under varying pH and temperature?
- Methodological Answer :
Q. What computational methods complement experimental data in studying the electronic properties of 1,2-oxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
